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Compound of Interest

Compound Name: 4-Ketocyclophosphamide

Cat. No.: B195324 Get Quote

An In-depth Technical Guide to 4-
Ketocyclophosphamide
For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Ketocyclophosphamide is a prominent metabolite of the widely used anticancer and

immunosuppressive agent, cyclophosphamide.[1][2] It is considered an inactive detoxification

product, formed in the liver through the oxidation of the active metabolite, 4-

hydroxycyclophosphamide, a reaction catalyzed by alcohol and aldehyde dehydrogenases.[1]

This guide provides a comprehensive overview of the chemical structure, properties, and

available experimental data related to 4-ketocyclophosphamide, intended to serve as a

valuable resource for professionals in the fields of pharmacology, medicinal chemistry, and

drug development.

Chemical Structure and Properties
4-Ketocyclophosphamide is a derivative of cyclophosphamide distinguished by a ketone

group at the 4th position of the oxazaphosphorinane ring. This structural modification

significantly alters its biological activity compared to its parent compound and its active

metabolites.
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Chemical Structure
Caption: 2D chemical structure of 4-Ketocyclophosphamide.

Physicochemical Properties
A summary of the key physicochemical properties of 4-ketocyclophosphamide is presented in

the table below.

Property Value Reference(s)

IUPAC Name

2-[bis(2-chloroethyl)amino]-2-

oxo-1,3,2λ⁵-oxazaphosphinan-

4-one

[3]

Molecular Formula C₇H₁₃Cl₂N₂O₃P [3]

Molecular Weight 275.07 g/mol [3]

CAS Number 27046-19-1 [3]

Appearance Solid

Melting Point 152 °C

Solubility
Poor in water; Slightly soluble

in DMSO and Methanol

Stability

Stable for at least one month

at 4°C. Long-term storage at

-20°C is recommended.

Experimental Data
Spectroscopic Data
Detailed spectroscopic data for 4-ketocyclophosphamide is crucial for its identification and

characterization. While comprehensive assigned spectra are not readily available in the

literature, typical chemical shift ranges for similar functional groups can provide guidance.

Table 2: Spectroscopic Data
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Parameter Data Reference(s)

¹H NMR (CDCl₃)
Data not available in searched

literature.

¹³C NMR (CDCl₃)
Data not available in searched

literature.

FT-IR (KBr)
Data not available in searched

literature.

Mass Spectrometry

Fragmentation patterns have

been used for its identification

in metabolic studies.

Pharmacokinetic Data
4-Ketocyclophosphamide is a major metabolite of cyclophosphamide, and its plasma

concentrations have been monitored in pharmacokinetic studies of the parent drug.

Table 3: Pharmacokinetic Parameters

Parameter Value Species Reference(s)

Time to Peak

Concentration (Tmax)

~8-15 hours after

cyclophosphamide

administration

Human

Half-life (t₁/₂)

Considerably longer

than

cyclophosphamide

Human

Area Under the Curve

(AUC)

AUC₀₋₆h values of

63.6 ± 27.5 µg/ml·min

(dose 1) and 153.4 ±

61.3 µg/ml·min (dose

5) have been

reported.

Human [4]
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Cytotoxicity Data
Current literature consistently describes 4-ketocyclophosphamide as a non-toxic or inactive

metabolite. As such, specific IC₅₀ values for its cytotoxicity against cancer cell lines are not

widely reported.

Table 4: Cytotoxicity Data

Cell Line IC₅₀ Value Reference(s)

Various
Not available in searched

literature.

Experimental Protocols
Synthesis of 4-Ketocyclophosphamide
Detailed, step-by-step protocols for the chemical or enzymatic synthesis of 4-
ketocyclophosphamide are not extensively described in the readily available scientific

literature. However, its formation is a key step in the metabolic deactivation of

cyclophosphamide.

General Principle of Formation:

4-Ketocyclophosphamide is formed from the oxidation of 4-hydroxycyclophosphamide. This

reaction is catalyzed by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases

(ALDHs).[1]

Cyclophosphamide 4-HydroxycyclophosphamideCYP450 4-KetocyclophosphamideADH/ALDH

Click to download full resolution via product page

Caption: Metabolic formation of 4-Ketocyclophosphamide.

Conceptual Enzymatic Synthesis Protocol:
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A potential laboratory-scale synthesis could involve the enzymatic oxidation of 4-

hydroxycyclophosphamide.

Materials:

4-Hydroxycyclophosphamide

Alcohol Dehydrogenase (ADH) or Aldehyde Dehydrogenase (ALDH)

Appropriate buffer solution (e.g., phosphate buffer, pH 7.4)

Cofactors (e.g., NAD⁺ or NADP⁺)

Reaction vessel

Purification system (e.g., HPLC)

Procedure:

Dissolve 4-hydroxycyclophosphamide in the buffer solution in the reaction vessel.

Add the necessary cofactors for the chosen dehydrogenase.

Initiate the reaction by adding the alcohol or aldehyde dehydrogenase.

Incubate the reaction mixture under optimal conditions (temperature, pH) for the enzyme.

Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, LC-MS).

Once the reaction is complete, purify the 4-ketocyclophosphamide from the reaction

mixture using a chromatographic method such as HPLC.

Characterize the purified product using spectroscopic methods (NMR, IR, MS) to confirm its

identity and purity.

Note: This is a generalized protocol. Specific enzyme concentrations, substrate-to-enzyme

ratios, reaction times, and purification parameters would need to be optimized.
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Signaling Pathways and Biological Activity
Current scientific understanding indicates that 4-ketocyclophosphamide is a detoxification

product and is biologically inactive. Extensive searches of the scientific literature did not reveal

any specific signaling pathways that are directly modulated by or involve 4-
ketocyclophosphamide. Its formation represents a metabolic dead-end, leading to its

excretion.

The metabolism of cyclophosphamide is primarily geared towards the generation of the active

alkylating agent, phosphoramide mustard, which is responsible for its cytotoxic effects. The

formation of 4-ketocyclophosphamide is a competing pathway that reduces the amount of

active drug available.
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Caption: Cyclophosphamide metabolic pathways.

Conclusion
4-Ketocyclophosphamide is a key metabolite in the detoxification of cyclophosphamide. Its

chemical structure, characterized by the presence of a ketone group, renders it biologically

inactive. While methods for its detection and quantification in biological matrices are

established, detailed experimental protocols for its synthesis and comprehensive spectroscopic

and cytotoxicity data are not widely available in the public domain. Furthermore, there is no
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current evidence to suggest its involvement in any specific cellular signaling pathways. This

guide summarizes the existing knowledge on 4-ketocyclophosphamide and highlights areas

where further research could provide a more complete understanding of this important

metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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